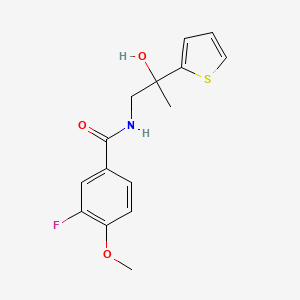
3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a hydroxy group, a thiophene ring, and a methoxy group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration and Reduction: Starting from 4-methoxybenzoic acid, nitration followed by reduction can introduce the amino group.
Amide Formation: The amide bond formation can be carried out using coupling reagents such as EDCI or DCC in the presence of a base.
Thiophene Introduction: The thiophene ring can be introduced via a Grignard reaction or a Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The thiophene ring can be introduced via coupling reactions such as Suzuki or Stille coupling.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP for oxidation reactions.
Reducing Agents: NaBH4, LiAlH4 for reduction reactions.
Coupling Reagents: Pd(PPh3)4, CuI for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution reactions could introduce various functional groups at the fluorine position.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of benzamides are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar biological activities.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals. Benzamide derivatives have been explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the thiophene ring.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom and the thiophene ring could influence its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
4-methoxybenzamide: Lacks the fluorine and thiophene groups.
3-fluoro-4-methoxybenzamide: Lacks the hydroxy and thiophene groups.
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzamide: Lacks the fluorine group.
Uniqueness
The uniqueness of 3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzamide lies in its combination of functional groups, which can impart unique chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability, while the thiophene ring can contribute to electronic properties.
属性
IUPAC Name |
3-fluoro-N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-15(19,13-4-3-7-21-13)9-17-14(18)10-5-6-12(20-2)11(16)8-10/h3-8,19H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYDEDBPDMUIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2758692.png)
![9-(4-fluorophenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B2758697.png)
![Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate](/img/structure/B2758698.png)
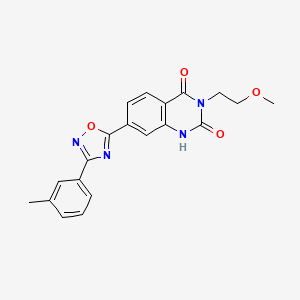
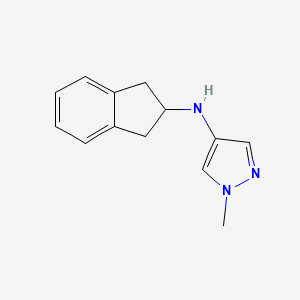
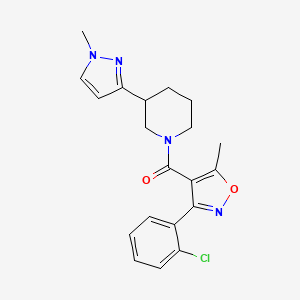
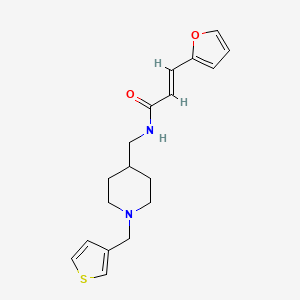
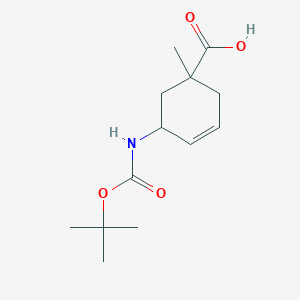

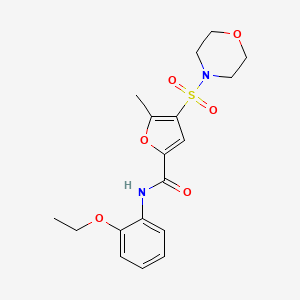
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2758710.png)
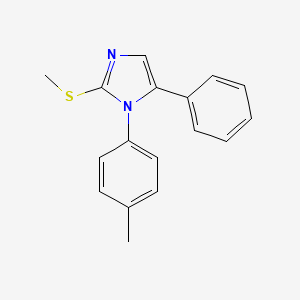
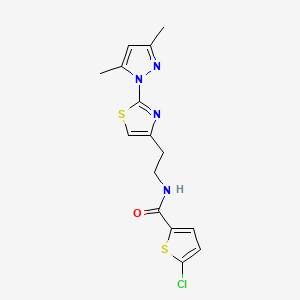
![2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2758715.png)
